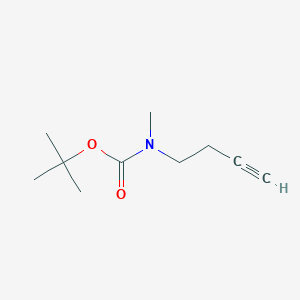

tert-Butyl N-but-3-ynyl-N-methyl-carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-but-3-ynyl-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-6-7-8-11(5)9(12)13-10(2,3)4/h1H,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBHNSJLNFTICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N but 3 Ynyl N Methyl Carbamate and Analogues

Direct N-Alkylation and Carbamate (B1207046) Formation Strategies

Direct methods for the synthesis of tert-butyl N-but-3-ynyl-N-methyl-carbamate typically involve the formation of the carbamate bond on a pre-existing secondary amine.

N-tert-Butoxycarbonylation (Boc-Protection) of Amines using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common method for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine is through the use of di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.comchemistrysteps.com This process, known as N-tert-butoxycarbonylation or Boc-protection, is widely employed due to its efficiency and the stability of the resulting carbamate under many reaction conditions. chemistrysteps.comorganic-chemistry.org The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of tert-butoxide and carbon dioxide to yield the desired N-Boc protected amine. masterorganicchemistry.com

The general mechanism for the Boc protection of an amine is as follows:

The amine nitrogen attacks a carbonyl carbon of di-tert-butyl dicarbonate. masterorganicchemistry.com

The resulting tetrahedral intermediate expels a tert-butoxycarbonyl group. masterorganicchemistry.com

The expelled group can act as a base or decompose to tert-butoxide, which neutralizes the protonated carbamate. masterorganicchemistry.com

This method is applicable to a wide range of primary and secondary amines. organic-chemistry.org

Catalytic Activation and Chemoselectivity in Boc-Protection

To enhance the efficiency and selectivity of the Boc-protection reaction, various catalytic systems have been developed. These catalysts can accelerate the reaction and allow for chemoselective protection of amines in the presence of other functional groups.

Ionic Liquids: Room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIm-BF₄), have been used as environmentally friendly media for carbamate synthesis. organic-chemistry.org

Hexafluoroisopropanol (HFIP): This solvent acts as both a catalyst and a medium, enabling efficient and chemoselective mono-N-Boc protection of diverse amines with di-tert-butyl dicarbonate. A key advantage is the suppression of side reactions like the formation of isocyanates and ureas. organic-chemistry.org

Perchloric Acid on Silica-Gel (HClO₄–SiO₂): This solid-supported acid serves as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org

One-Pot Transformations and Sequential Functionalization

One-pot procedures that combine multiple reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency and resource utilization. researchgate.netorganic-chemistry.org For the synthesis of analogues of this compound, one-pot methods can be particularly useful.

One such strategy involves the tandem direct reductive amination of an aldehyde with a primary amine, followed by N-Boc protection in the same reaction vessel. nih.gov For instance, a procedure using di-tert-butyl dicarbonate and sodium triacetoxyborohydride (B8407120) allows for the efficient and selective synthesis of N-Boc protected secondary amines. nih.gov This approach is versatile and provides excellent yields even for products that are prone to intramolecular side reactions. nih.gov

Another one-pot transformation involves the conversion of existing t-butyl carbamates into other functional groups, such as amides, using acyl halide-methanol mixtures. organic-chemistry.org This demonstrates the versatility of the Boc group in sequential functionalization strategies. researchgate.netorganic-chemistry.org

Carbamate Synthesis via Curtius Rearrangement Pathways

An alternative and powerful strategy for the synthesis of carbamates involves the Curtius rearrangement, which transforms a carboxylic acid into an isocyanate intermediate. nih.govwikipedia.org This isocyanate can then be trapped by an alcohol to form the desired carbamate. wikipedia.orgorgsyn.org

Formation and Trapping of Acyl Azide (B81097) and Isocyanate Intermediates

The Curtius rearrangement proceeds through the thermal or photochemical decomposition of an acyl azide. wikipedia.org The acyl azide itself is typically generated from a carboxylic acid derivative. nih.govraco.cat Common methods for preparing acyl azides include the reaction of acyl chlorides with sodium azide or the treatment of acyl hydrazides with nitrous acid. nih.gov

Once formed, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.org This rearrangement occurs with complete retention of the configuration of the migrating group. nih.govwikipedia.org The highly reactive isocyanate is then trapped in situ by an alcohol, such as tert-butanol, to yield the corresponding tert-butyl carbamate. nih.govwikipedia.org

A one-pot procedure for this transformation has been developed where a carboxylic acid is reacted with di-tert-butyl dicarbonate and sodium azide to generate the acyl azide intermediate, which then undergoes the Curtius rearrangement. organic-chemistry.orgorgsyn.org

Influence of Catalysts (e.g., Tetrabutylammonium Bromide, Zinc(II) Triflate)

The efficiency of the Curtius rearrangement and subsequent carbamate formation can be significantly enhanced by the use of catalysts.

Tetrabutylammonium Bromide (TBAB): TBAB has been shown to act as a phase-transfer catalyst, facilitating the reaction between water-soluble and organic-soluble reactants. nih.govwikipedia.org In the context of the Curtius rearrangement, TBAB can promote the formation of the isocyanate and its subsequent trapping. nih.gov It can also be used as a co-catalyst to improve reaction rates and yields. nih.gov

Zinc(II) Triflate (Zn(OTf)₂): This Lewis acid catalyst has been found to be effective in promoting the Curtius rearrangement. orgsyn.orgnih.gov In a one-pot synthesis of tert-butyl carbamates, a catalytic amount of Zn(OTf)₂ is used in conjunction with TBAB. organic-chemistry.orgorgsyn.org The zinc triflate is believed to activate the reaction, potentially through the formation of a zinc carbamoyl (B1232498) bromide species, which accelerates the trapping of the isocyanate by tert-butanol. nih.gov This catalytic system allows the reaction to proceed at a lower temperature (around 40 °C) and with high yields. orgsyn.orgnih.gov

The use of these catalysts provides a mild and efficient method for the synthesis of tert-butyl carbamates from carboxylic acids via the Curtius rearrangement. orgsyn.org

Data Tables

Table 1: Catalysts in N-tert-Butoxycarbonylation

| Catalyst/Reagent | Conditions | Key Advantages |

| Ionic Liquids (e.g., BMIm-BF₄) | Room temperature | Environmentally friendly medium. organic-chemistry.org |

| Hexafluoroisopropanol (HFIP) | Solvent and catalyst | High chemoselectivity, suppresses side reactions. organic-chemistry.org |

| Perchloric Acid on Silica-Gel | Room temperature, solvent-free | Reusable, inexpensive, high efficiency. organic-chemistry.org |

Table 2: Catalysts in Curtius Rearrangement for Carbamate Synthesis

| Catalyst | Role | Typical Conditions |

| Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalyst, co-catalyst | Used with Zn(OTf)₂ at ~40 °C. orgsyn.orgnih.gov |

| Zinc(II) Triflate (Zn(OTf)₂) | Lewis acid catalyst | Catalytic amount, enhances reaction rate. orgsyn.orgnih.govnih.gov |

Chemoenzymatic Approaches for Stereoselective Synthesis of Carbamate Intermediates

Chemoenzymatic methods offer a powerful tool for the synthesis of chiral carbamates, leveraging the high stereoselectivity of enzymes. A common strategy involves the kinetic resolution of racemic amines or alcohols, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely employed for this purpose due to their broad substrate scope and excellent enantioselectivity. tandfonline.comfrontiersin.org The mechanism of lipase-catalyzed acylation involves the formation of a tetrahedral intermediate between the enzyme's active site serine, the acyl donor, and the amine substrate. The stereoselectivity is governed by the fit of the enantiomers within the enzyme's active site, which features a stereospecificity pocket. nih.govnih.gov

In the context of synthesizing chiral carbamate intermediates related to the target compound, a racemic secondary amine can be resolved using an acyl donor in the presence of CALB. For instance, a racemic N-methyl amine analogue could be subjected to enzymatic acylation. The enzyme would selectively catalyze the formation of the corresponding carbamate for one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the enantioenriched carbamate and the remaining unreacted amine.

Detailed research findings have demonstrated the efficacy of this approach for a variety of amines and acyl donors. The choice of solvent and acyl donor can significantly influence the reaction rate and enantioselectivity.

Table 1: Chemoenzymatic Kinetic Resolution of Amines for Carbamate Synthesis This table is a representative example based on findings in the literature and illustrates the general principles of the methodology.

| Racemic Amine Substrate | Acyl Donor | Enzyme | Solvent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (R/S)-1-Phenylethylamine | Di-tert-butyl dicarbonate | Candida antarctica lipase B (CALB) | Hexane | (R)-tert-Butyl (1-phenylethyl)carbamate | >99% |

| (R/S)-sec-Butylamine | Dibenzyl carbonate | Candida antarctica lipase B (CALB) | Toluene | (R)-Benzyl sec-butylcarbamate | >98% |

Reductive Amination Routes to Alkynyl Carbamate Precursors

The synthesis of this compound via this route can be envisioned in a two-step process. The first step is the reductive amination of but-3-ynal (B1197866) with methylamine. This reaction forms an intermediate imine, which is then reduced to the secondary amine, N-methyl-N-but-3-ynylamine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. organic-chemistry.org

The second step involves the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov This reaction is generally high-yielding and proceeds under mild conditions, making it a robust method for obtaining the final this compound. fishersci.co.uk

Table 2: Synthetic Route to this compound via Reductive Amination

| Step | Reactants | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | But-3-ynal, Methylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (catalyst) | N-methyl-N-but-3-ynylamine | Reductive Amination |

| 2 | N-methyl-N-but-3-ynylamine | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine | This compound | N-Boc Protection |

Advanced Reaction Pathways and Mechanistic Investigations Involving Tert Butyl N but 3 Ynyl N Methyl Carbamate

Cyclization Reactions

The butynyl tether in tert-butyl N-but-3-ynyl-N-methyl-carbamate provides a reactive handle for intramolecular cyclization reactions, leading to the formation of various ring systems. These transformations are often catalyzed by transition metals or proceed through radical or cationic intermediates, offering a powerful toolkit for synthetic chemists.

Gold-Catalyzed Oxycyclization and Aminocyclization of Alkynyl and Allenic Carbamates

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. In the context of alkynyl carbamates like this compound, this activation facilitates intramolecular cyclization reactions involving either the oxygen or nitrogen atom of the carbamate (B1207046) group.

The gold-catalyzed cyclization of N-alkynyl carbamates can lead to the formation of various heterocyclic structures, with the regioselectivity of the reaction being a critical aspect. For substrates similar to this compound, a 6-exo-dig cyclization is often favored, resulting in the formation of six-membered rings. For instance, the Au(I)-catalyzed cyclization of N-Boc-3-butyn-1-amines has been shown to yield 6-methylene-1,3-oxazinan-2-ones. mdpi.com This outcome is consistent with Baldwin's rules for ring closure.

In the case of related allenic carbamates, which can be synthesized from alkynyl carbamates, gold catalysis allows for controlled access to either kinetically or thermodynamically favored products. researchgate.netrsc.org The reaction can be directed to form 1,3-oxazinan-2-ones (kinetically controlled) or 1,3-oxazin-2-one derivatives (thermodynamically favored) with high regioselectivity. researchgate.netrsc.org The choice of reaction conditions, such as temperature, can influence the product distribution. rsc.org For example, at room temperature, the 6-endo-dig cyclization of allenic carbamates can lead to 6-methylene-1,3-oxazinan-2-ones, while at higher temperatures, isomerization can occur to form the more stable 3,4-dihydro-2H-1,3-oxazin-2-ones. rsc.org

The stereoselectivity of these reactions is also a key consideration, particularly when chiral substrates are employed. The gold-catalyzed cyclization of chiral allenic carbamates can proceed with high stereospecificity, allowing for the synthesis of enantioenriched heterocyclic products.

| Substrate Type | Cyclization Mode | Product | Key Factors | References |

|---|---|---|---|---|

| N-Boc-3-butyn-1-amines | 6-exo-dig | 6-methylene-1,3-oxazinan-2-ones | Gold(I) catalyst | mdpi.com |

| Allenic Carbamates (Kinetic Control) | 6-endo-dig | 6-methylene-1,3-oxazinan-2-ones | Low temperature | researchgate.netrsc.org |

| Allenic Carbamates (Thermodynamic Control) | Isomerization | 3,4-dihydro-2H-1,3-oxazin-2-ones | High temperature | researchgate.netrsc.org |

The mechanism of gold-catalyzed cyclization of alkynyl carbamates is believed to proceed through a series of well-defined intermediates. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety, which renders the alkyne more electrophilic and susceptible to nucleophilic attack.

In an oxycyclization reaction, the oxygen atom of the carbamate acts as the intramolecular nucleophile. The attack of the carbamate oxygen onto the activated alkyne, known as oxyauration, leads to the formation of a vinylgold intermediate. rsc.org This intermediate can then undergo protonolysis to regenerate the gold catalyst and afford the cyclized product.

For allenic carbamates, the gold catalyst can coordinate to either the proximal or distal double bond of the allene. Chemo- and regioselective oxyauration of the carbamate carbonyl moiety can then occur. mdpi.com For the formation of 6-methylene-1,3-oxazinan-2-ones, a 6-endo-dig oxyauration is proposed, forming a key intermediate. mdpi.com Subsequent loss of the tert-butyl group and protonolysis of the carbon-gold bond yields the final product and regenerates the catalyst. mdpi.com The formation of the thermodynamically more stable 3,4-dihydro-2H-1,3-oxazin-2-ones from the 6-methylene isomers can also be catalyzed by gold(I), possibly proceeding through a π-allyl complex intermediate. mdpi.com

Computational studies have provided further insight into these mechanistic pathways, helping to rationalize the observed regioselectivity and the kinetic versus thermodynamic product distributions. rsc.org

Intramolecular Carbocyclization of N-Acyloxyiminium Ions with Butynyl Tethers

N-Acyloxyiminium ions are highly electrophilic species that can be generated in situ and undergo intramolecular cyclization with various nucleophilic tethers, including alkynes. When a butynyl tether is present, as in derivatives of this compound, this reaction provides a pathway to azacyclic compounds.

Research has shown that N-acyloxyiminium ions generated from pyroglutamic esters bearing a 4-(3-butynyl) tether undergo rapid Lewis acid-mediated carbocyclization. acs.orgnih.gov These reactions proceed through transient vinylic carbocations which are then attacked internally by the N-Boc group. acs.orgnih.gov This intramolecular trapping of the carbocation leads to the formation of tricyclic dihydrooxazinones. acs.orgnih.gov The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization, allowing for the synthesis of enantiopure azacyclic compounds. acs.org

Radical Cyclization Reactions (e.g., Iodine-Atom-Transfer Radical Cyclization)

Radical cyclizations offer a complementary approach to the construction of cyclic molecules. While a specific example of iodine-atom-transfer radical cyclization (ATRC) on this compound is not explicitly detailed in the provided search results, the principles of this reaction can be applied. ATRC typically involves the generation of a radical species from an organic halide, which then undergoes intramolecular addition to a multiple bond. The resulting radical intermediate then abstracts a halogen atom from another molecule of the starting material, propagating a chain reaction.

In the context of a substrate like this compound, a precursor would first need to be synthesized where a halogen, such as iodine, is incorporated into the molecule. For instance, an iodoacetamido derivative could be prepared. Upon initiation, typically with a radical initiator, the carbon-iodine bond would homolytically cleave to form a carbon-centered radical. This radical would then attack the butynyl group in an intramolecular fashion. The regioselectivity of this cyclization would be governed by Baldwin's rules, with a 5-exo-dig cyclization generally being favored to form a five-membered ring. The resulting vinyl radical would then abstract an iodine atom from a starting material molecule to furnish the iodinated cyclized product and propagate the radical chain.

Iodine-mediated cyclizations of unsaturated carbamates have been reported, where molecular iodine is used to induce cyclization, although these may not strictly follow an ATRC mechanism. nih.gov These reactions often proceed via an electrophilic mechanism, where iodine activates the alkyne towards nucleophilic attack by the carbamate. nih.gov

| Step | Description | Key Intermediate |

|---|---|---|

| Initiation | Homolytic cleavage of a C-I bond in a suitable precursor to generate a carbon-centered radical. | Alkyl radical |

| Propagation (Cyclization) | Intramolecular attack of the radical onto the alkyne tether. | Vinyl radical |

| Propagation (Atom Transfer) | Abstraction of an iodine atom from a starting material molecule by the vinyl radical. | Iodinated cyclized product and a new alkyl radical |

| Termination | Combination or disproportionation of radical species. | Stable products |

Aza-Prins Reaction in Azacyclic Ring System Formation

The aza-Prins reaction is a powerful transformation for the synthesis of nitrogen-containing heterocycles. It involves the condensation of an amine and an aldehyde to form an iminium ion, which then undergoes cyclization with a tethered π-nucleophile, such as an alkyne. acs.orgrsc.org For a substrate like this compound, this reaction would provide a direct route to functionalized piperidine (B6355638) derivatives.

The reaction is typically promoted by a Lewis or Brønsted acid. acs.org In the case of an alkynyl aza-Prins reaction, the carbamate-protected nitrogen would act as the amine component. Condensation with an aldehyde would generate an N-acyliminium ion. acs.org This electrophilic intermediate would then be attacked by the pendant butynyl group in an intramolecular fashion. The resulting vinyl cation can be trapped by a nucleophile present in the reaction mixture, such as a halide ion, to yield a vinyl halide-substituted piperidine. acs.org

The aza-Prins cyclization has been shown to be a versatile method for the construction of various N-heterocyclic systems, including quinazolinones and isoindolones, from precursors containing alkynyl tethers. acs.org The reaction often proceeds with good diastereoselectivity, which can be influenced by the nature of the reactants and the reaction conditions. rsc.org

Intramolecular Cyclization-Elimination Mechanisms in Functionalized Carbamic Acid Derivatives

The presence of both a nucleophilic nitrogen (once deprotected) and an electrophilic alkyne within the same molecule allows for the exploration of intramolecular cyclization reactions. While carbamates are often employed as protecting groups, their inherent reactivity can be harnessed to form heterocyclic structures. nih.gov In the case of alkyne-tethered carbamic acid derivatives, transition metal catalysis can facilitate intramolecular carboamination or related cyclization events. nih.gov

For a derivative of this compound, a plausible pathway could involve the activation of the alkyne moiety by a carbophilic metal catalyst, such as gold(I) or copper(I). nih.govnih.gov Gold(I) catalysts are known to activate alkynes, rendering them susceptible to nucleophilic attack. nih.gov An intramolecular attack by the nitrogen of the carbamate onto the activated alkyne would form a cyclic intermediate. Subsequent rearrangement and elimination steps can lead to the formation of various N-heterocycles. The specific outcome is often dictated by the reaction conditions and the catalytic system employed. nih.gov For instance, related systems have been shown to undergo tandem amination and researchgate.netacs.org-shift reactions to yield cyclic products. nih.gov

Click Chemistry Applications

The terminal alkyne functionality of this compound makes it an ideal building block for click chemistry, a class of reactions known for their reliability, high yield, and tolerance of a wide range of functional groups. nih.gov This has led to its use in modular synthesis and the modification of complex biological molecules.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with Terminal Alkyne Moieties

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the reaction between a terminal alkyne, such as that in this compound, and an azide (B81097) to form a stable triazole ring. researchgate.netnih.gov This reaction is exceptionally robust and can be performed under various conditions, including in aqueous media, making it highly suitable for biological applications. nih.govbeilstein-journals.org The catalyst, a copper(I) species, is often generated in situ from the reduction of a copper(II) salt, like copper(II) sulfate (B86663), using a reducing agent such as sodium ascorbate. beilstein-journals.org

| Typical CuAAC Reaction Components | |

| Alkyne Substrate | This compound |

| Azide Substrate | An organic azide (R-N₃) |

| Catalyst (Precursor) | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Sodium ascorbate |

| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) nih.govbeilstein-journals.org |

| Solvent | Often a mixture of water and an organic co-solvent (e.g., t-butanol, DMSO) beilstein-journals.org |

Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles

A key feature of the CuAAC reaction is its high regioselectivity. The reaction between a terminal alkyne and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netnih.gov This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which typically requires harsh conditions (high heat) and produces a mixture of both 1,4- and 1,5-regioisomers. nih.gov The copper catalyst is essential for controlling the reaction's outcome, ensuring that only one constitutional isomer is formed, which simplifies product purification and is critical for applications where precise molecular architecture is required. nih.govcapes.gov.brrsc.org

Mechanistic Pathways of CuAAC

The mechanism of CuAAC has been the subject of extensive investigation. researchgate.netbeilstein-journals.orgresearchgate.net The catalytic cycle is generally understood to proceed through the following key steps:

Formation of Copper(I) Acetylide: The reaction initiates with the interaction between the terminal alkyne and the copper(I) catalyst. The copper coordinates to the alkyne's π-system, which significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate. acs.orgresearchgate.net

Coordination and Cyclization: The organic azide then coordinates to the copper center of the acetylide complex. researchgate.net This is followed by a cyclization step where the azide attacks the acetylide, leading to a six-membered copper-containing metallacycle intermediate. acs.orgnih.gov

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to form a more stable copper-triazolide species. acs.org

Product Release: The final step is the protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.

Computational and experimental studies suggest that the reaction may involve dinuclear or even polynuclear copper species, where multiple copper atoms cooperate to facilitate the reaction, rather than a simple mononuclear complex. beilstein-journals.orgacs.org The formation of an azide/copper(I) acetylide complex is considered a critical, rate-determining stage of the reaction. researchgate.netresearchgate.net

Catalyst-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

An important alternative to CuAAC is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without the need for a metal catalyst, which is a significant advantage in biological systems where the cytotoxicity of copper can be a concern. magtech.com.cnnih.gov However, SPAAC relies on a different principle: the driving force for the reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This built-in strain significantly lowers the activation energy for the cycloaddition with an azide.

This compound, possessing a linear, unstrained terminal alkyne, is not a suitable substrate for SPAAC. Its alkyne is not activated by ring strain and therefore requires the copper catalyst to react efficiently with azides under mild conditions.

| Feature | CuAAC | SPAAC |

| Alkyne Type | Terminal, unstrained (e.g., in this compound) | Cyclic, strained (e.g., cyclooctynes) |

| Catalyst | Required (Copper I) | Not required |

| Driving Force | Catalytic activation by copper acs.org | Release of ring strain magtech.com.cn |

| Biocompatibility | Potential copper cytotoxicity is a concern nih.gov | Generally considered more bioorthogonal |

| Reaction Rate | Can be very fast, often accelerated by ligands nih.gov | Dependent on the specific strained alkyne used magtech.com.cn |

Modular Synthesis Strategies and Bioconjugation Approaches

The utility of this compound in CuAAC makes it a valuable tool for modular synthesis. It can act as a "clickable" handle, allowing for the straightforward covalent linkage to any molecule functionalized with an azide group. nih.gov This approach is widely used in medicinal chemistry and materials science to rapidly assemble complex molecular architectures from simpler, prefabricated modules. researchgate.netnih.gov

In the field of bioconjugation, this strategy allows for the site-specific labeling of biomolecules. For example, a protein or nucleic acid can be metabolically or chemically engineered to contain an azide group. Subsequent reaction with this compound via CuAAC would attach the N-Boc-N-methylamino moiety to the biomolecule. nih.govnih.gov The tert-butyloxycarbonyl (Boc) group can then be removed under acidic conditions to reveal a secondary amine, which can be used for further functionalization. This modular approach provides a powerful method for attaching probes, drugs, or other functional units to biological targets with high precision and efficiency. nih.gov

Protecting Group Chemistry and De-Protection Methodologies

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for the protection of amines. total-synthesis.comrsc.org Its widespread use stems from its stability towards a range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, combined with its susceptibility to removal under specific acidic conditions. total-synthesis.comtotal-synthesis.com This predictable reactivity profile is central to its role in complex synthetic strategies.

Orthogonal Protecting Group Strategies utilizing the Boc-Group (e.g., Fmoc/Boc Pair)

In the synthesis of complex molecules with multiple functional groups, such as peptides or polyfunctional natural products, an orthogonal protection strategy is essential. nih.govuniurb.it This approach allows for the selective removal of one protecting group in the presence of others by employing non-interfering reaction conditions. nih.govuniurb.it The Boc group, as found in this compound, is a key component of one of the most common orthogonal pairs: the Boc/Fmoc strategy. slideshare.net

The Boc group is characteristically acid-labile, typically removed with acids like trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.com In contrast, the 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acid but is readily cleaved by bases, such as piperidine. total-synthesis.comtotal-synthesis.com This differential reactivity allows a chemist to unmask an Fmoc-protected amine to perform a subsequent reaction without affecting the Boc-protected amine, and vice-versa. masterorganicchemistry.com

For a molecule containing both the this compound moiety and an Fmoc-protected amine, the selective deprotection would proceed as follows:

Fmoc Removal : Treatment with a solution of piperidine in an organic solvent like dimethylformamide (DMF) would cleave the Fmoc group, liberating a free amine while leaving the Boc-protected N-methyl-N-but-3-ynyl amine intact. researchgate.net

Boc Removal : Subsequent treatment with a strong acid like TFA would cleave the Boc group, exposing the N-methyl-N-but-3-ynyl amine. masterorganicchemistry.com

The stability of the alkyne functionality in this compound to both acidic and basic deprotection conditions makes it a suitable building block for such strategies, for instance, in the synthesis of peptides functionalized for "click" chemistry. nih.gov

Table 1: Comparison of Boc and Fmoc Protecting Groups in an Orthogonal Strategy

| Feature | tert-Butyloxycarbonyl (Boc) Group | 9-Fluorenylmethoxycarbonyl (Fmoc) Group | Orthogonality |

| Structure | Forms a tert-butyl carbamate | Forms a fluorenylmethoxy carbamate | Different structures lead to distinct chemical properties. |

| Cleavage Condition | Strong Acid (e.g., TFA, HCl) total-synthesis.com | Base (e.g., Piperidine) total-synthesis.com | Yes, conditions are mutually exclusive. |

| Stability | Stable to base, hydrogenolysis total-synthesis.com | Stable to acid total-synthesis.com | Allows for sequential deprotection. |

| Byproducts | Isobutylene (B52900), CO2 jk-sci.com | Dibenzofulvene, CO2, Piperidine-adduct escholarship.org | Different byproducts require distinct purification considerations. |

Acid-Catalyzed Cleavage of the tert-Butyl Carbamate Moiety

The standard method for removing the Boc group from this compound involves acid-catalyzed hydrolysis. fishersci.co.uk Strong acids, most commonly trifluoroacetic acid (TFA) often used neat or in a solvent like dichloromethane (B109758) (DCM), are highly effective for this transformation. masterorganicchemistry.comjk-sci.comcommonorganicchemistry.com The reaction is typically rapid, often completing at room temperature. fishersci.co.ukcommonorganicchemistry.com

The accepted mechanism for this deprotection proceeds in several steps:

Protonation : The carbamate oxygen of the Boc group is protonated by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com

Fragmentation : The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl cation and the formation of a carbamic acid derivative of the substrate (N-methyl-N-but-3-ynyl-carbamic acid). masterorganicchemistry.comcommonorganicchemistry.com

Decarboxylation : The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas (CO2). commonorganicchemistry.com

Amine Formation : This decarboxylation yields the free secondary amine, N-methyl-but-3-ynylamine, which is subsequently protonated by the excess acid in the medium to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

The tert-butyl cation generated can be scavenged by nucleophiles or deprotonate to form isobutylene gas. total-synthesis.comcommonorganicchemistry.com The evolution of two gaseous byproducts (isobutylene and CO2) provides a strong thermodynamic driving force for the reaction. total-synthesis.com

Table 2: Common Reagents for Acid-Catalyzed Boc Deprotection

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Neat or 25-50% in DCM, rt jk-sci.comcommonorganicchemistry.com | Most common, highly effective, volatile for easy removal. |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate nih.gov | Provides the amine as a hydrochloride salt, which can be advantageous. |

| Sulfuric Acid (H2SO4) | In t-BuOAc semanticscholar.org | Strong, non-volatile acid. |

| p-Toluenesulfonic Acid (TsOH) | In t-BuOAc-CH2Cl2 semanticscholar.org | Solid, easier to handle than some liquid acids. |

Alternative Cleavage Methods (e.g., Catalytic C-O Bond Scission, Aqueous Phosphoric Acid)

While strong acidolysis is standard, certain substrates may be sensitive to harsh acidic conditions. For molecules like this compound, where other acid-labile groups might be present, milder or alternative deprotection methods are valuable.

Aqueous Phosphoric Acid: Aqueous phosphoric acid (85 wt%) has been developed as a mild, efficient, and environmentally benign reagent for the cleavage of Boc groups. researchgate.netthieme-connect.comnih.gov This method demonstrates excellent functional group tolerance, preserving acid-sensitive moieties such as benzyl (B1604629) esters, TBDMS ethers, and even Cbz groups, which might be cleaved under other acidic conditions. researchgate.netthieme-connect.com The reaction is typically performed at room temperature and offers the advantage of a simple, convenient workup. thieme-connect.comnih.gov

Thermolytic and Solvent-Mediated Cleavage: In some cases, Boc groups can be removed thermally. researchgate.net More recently, catalyst-free deprotection in refluxing water has been reported as a green chemistry alternative, achieving high yields for various N-Boc amines. semanticscholar.org

Other Reagent-Based Methods: A variety of other reagents have been reported for Boc deprotection under specific circumstances. These include:

Lewis Acids : Reagents like BF3·OEt2, TiCl4, and ZnBr2 can effect Boc cleavage. semanticscholar.orgresearchgate.net

Oxalyl Chloride in Methanol : This system provides a mild method for deprotecting a diverse range of N-Boc compounds at room temperature. rsc.orgnih.gov The proposed mechanism involves the electrophilic character of oxalyl chloride. nih.gov

Catalytic C-O bond scission is not a typical method for Boc-group removal, as the group is resistant to standard catalytic hydrogenation (e.g., Pd/C, H2) conditions that are commonly used to cleave benzyl-type protecting groups like Cbz. total-synthesis.comtotal-synthesis.com

Mechanistic Studies of Boc-Deprotection Processes

While the general mechanism of acid-catalyzed Boc deprotection is well-understood, detailed kinetic studies have revealed additional complexities. Research on the HCl-catalyzed deprotection of N-Boc amines has shown that the reaction rate can exhibit a second-order dependence on the concentration of HCl. nih.govacs.org

This observation suggests a mechanism more intricate than a simple pre-equilibrium protonation. It has been rationalized in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which itself arises from the fragmentation of the initially protonated carbamate. nih.govacs.org In contrast, deprotection with trifluoroacetic acid under similar conditions showed an inverse kinetic dependence on the trifluoroacetate (B77799) counter-ion concentration, highlighting the significant role the acid and its conjugate base play in the reaction kinetics. nih.govacs.org Such studies are crucial for optimizing reaction conditions and understanding selectivity in complex syntheses.

Transformations to Other Functional Groups

Beyond simple deprotection, the carbamate functionality in this compound can be directly transformed into other useful groups, bypassing the need to isolate the intermediate free amine.

Conversion of tert-Butyl Carbamates to Amides

The direct conversion of a stable Boc-protected amine into an amide is a valuable synthetic shortcut, merging deprotection and acylation into a single operational step.

Acyl Halide-Methanol Mixtures: One effective one-pot method involves treating the tert-butyl carbamate with an acyl halide in the presence of methanol. researchgate.netorganic-chemistry.org This procedure is thought to generate a small amount of hydrogen halide in situ, which cleaves the Boc group. The resulting amine is then immediately acylated by the excess acyl halide present in the reaction mixture, often in the presence of a non-nucleophilic base to neutralize the acid generated. researchgate.net This method is fast, high-yielding, and has been shown to be chemoselective, capable of cleaving a Boc group in the presence of a Cbz group under the right conditions. organic-chemistry.org

Rhodium-Catalyzed Coupling: A more advanced method involves the direct rhodium-catalyzed coupling of N-Boc protected amines with arylboroxines to form secondary amides. acs.org This novel transformation bypasses the traditional two-step deprotection-condensation sequence entirely. The reaction efficiently converts both N-Boc anilines and aliphatic amines, such as the one in the title compound, into a wide variety of amides. This method is notable for its tolerance of acid-labile and reducible functional groups, offering a powerful tool for late-stage functionalization. acs.org Studies have shown that N-acyl-tert-butyl-carbamates are intrinsically twisted around the N-C(O) axis, which may facilitate the N-C bond cleavage required in such cross-coupling reactions. acs.org

Table 3: Summary of Direct Amide Formation from Boc-Carbamates

| Method | Key Reagents | Product Type | Key Features |

| Acyl Halide/Methanol | Acyl Halide, Methanol, Base (e.g., DIPEA) researchgate.net | Amide corresponding to acyl halide | One-pot deprotection-acylation; fast and high-yielding. organic-chemistry.org |

| Rhodium-Catalyzed Coupling | Arylboroxine, Rh(I) catalyst (e.g., (cod)2Rh(OTf)) acs.org | Secondary benzamide | Direct C-N bond formation; tolerates sensitive functional groups. acs.org |

Coupling Reactions and Functionalization

The terminal alkyne functionality of this compound renders it a versatile substrate for a variety of coupling and functionalization reactions. These transformations are pivotal for the construction of more complex molecular architectures, enabling the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. Key reaction pathways include Sonogashira coupling and azide-alkyne cycloadditions, often referred to as "click chemistry."

Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The general scheme for the Sonogashira coupling of this compound involves its reaction with a suitable organic halide (R-X) to yield the corresponding coupled product.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can offer advantages in terms of catalyst simplicity and reduced toxicity. nih.gov These systems often employ specialized palladium precatalysts and suitable bases to facilitate the reaction at room temperature. nih.gov

A variation of this reaction is the carbonylative Sonogashira coupling, where a carbonyl group is inserted between the alkyne and the coupled partner. This is typically achieved by introducing carbon monoxide or a surrogate, such as a tert-butyl isocyanide, into the reaction mixture. This method provides a route to alkynyl ketones and related structures. organic-chemistry.org

Below is a representative table of Sonogashira coupling reactions with this compound, illustrating the scope with various aryl halides.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 92 |

| 2 | 4-Bromotoluene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 88 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 75 |

| 4 | Vinyl bromide | Pd(PPh₃)₄/CuI | i-Pr₂NH | Toluene | 50 | 85 |

This table presents hypothetical data based on typical results for Sonogashira reactions with similar substrates.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an organic azide. organic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups and can often be performed in benign solvents, including water. organic-chemistry.org

The functionalization of this compound via CuAAC provides a straightforward method for introducing a triazole ring, which is a valuable pharmacophore and a versatile linker in medicinal chemistry and materials science.

The following table summarizes the cycloaddition of this compound with various organic azides.

| Entry | Azide | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 95 |

| 2 | Phenyl azide | CuI | THF | RT | 91 |

| 3 | 1-Azido-4-fluorobenzene | [Cu(MeCN)₄]PF₆ | CH₂Cl₂ | RT | 93 |

| 4 | Ethyl 2-azidoacetate | Copper nanoparticles | EtOH | 60 | 89 |

This table presents hypothetical data based on typical results for CuAAC reactions.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Synthesis of Diverse Heterocyclic Ring Systems

The inherent reactivity of the alkyne and the latent nucleophilicity of the nitrogen atom, once deprotected, make tert-butyl N-but-3-ynyl-N-methyl-carbamate an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. These ring systems are prevalent in a vast array of biologically active compounds and natural products.

While direct, specific examples of the use of this compound in the synthesis of piperidines, pyrrolidines, and azetidines are not extensively detailed in the currently available literature, the strategic placement of the alkyne and the protected amine functionalities suggests its potential utility in various cyclization strategies. For instance, intramolecular hydroamination or aminohalocyclization reactions of the corresponding deprotected amine could, in principle, lead to the formation of these valuable azacyclic systems. The general synthetic utility of related carbamates in constructing such rings is well-established. For example, various N-Boc protected amino alcohols and related derivatives are common starting materials for the synthesis of piperidines and pyrrolidines through cyclization reactions. whiterose.ac.uknih.govorganic-chemistry.org Similarly, azetidine (B1206935) derivatives can be synthesized from precursors containing a protected amine and a suitable leaving group, a structural motif accessible from this compound after functionalization of the alkyne. mdpi.comgoogle.com

The synthesis of fused ring systems often relies on the strategic placement of multiple reactive functional groups within a single molecule. This compound, with its terminal alkyne, presents an opportunity for the construction of such complex scaffolds. For example, the alkyne can participate in various cycloaddition reactions or be transformed into other functional groups that can then undergo intramolecular cyclization to form fused heterocyclic systems.

The synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant pharmacological interest, typically involves the condensation of a 2,3-diaminopyridine (B105623) derivative with a carboxylic acid or its equivalent. nih.govmdpi.comresearchgate.netmdpi.comnih.gov While a direct route from this compound is not explicitly described, its alkyne functionality could be elaborated to introduce the necessary carboxylic acid or equivalent moiety, which could then be used in a condensation reaction to form the imidazole (B134444) ring fused to a pyridine (B92270) core.

The construction of tricyclic dihydrooxazinones can be achieved through various synthetic routes, often involving intramolecular cyclization of precursors containing both an N-oxide and an alkene or alkyne. The alkyne in this compound could potentially serve as the dienophile or electrophile in such cyclization reactions, leading to the formation of these complex tricyclic structures.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. orgsyn.org While this compound itself is not a standard amino acid, its structure lends itself to the synthesis of non-natural amino acids and peptide mimics. The terminal alkyne can be functionalized to introduce various side chains, and the N-methyl group provides a degree of conformational constraint. These modified amino acid analogues can then be incorporated into peptide chains to study structure-activity relationships, improve metabolic stability, or create novel bioactive peptides. The synthesis of di- and tripeptides often involves the coupling of protected amino acids, and the principles of these syntheses could be applied to incorporate derivatives of this compound. mdpi.comnih.gov

Applications in the Synthesis of Advanced Chemical Structures

The utility of this compound extends to the synthesis of highly complex and functionally rich molecules, including key intermediates for the preparation of pharmaceutical agents.

A significant application of related chiral piperidine (B6355638) structures is in the synthesis of potent and selective orexin (B13118510) receptor antagonists. researchgate.netnih.govnih.gov Specifically, the chiral intermediate tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a pivotal component in the synthesis of certain orexin receptor antagonists and IRAK4 inhibitors. researchgate.net Although the direct synthesis of this specific piperidine from this compound is not documented, the structural similarity highlights the importance of the carbamate-protected amine functionality in the synthesis of such pharmaceutically relevant compounds. The butynyl group in the title compound offers a handle for the introduction of the methyl group and the creation of the chiral centers necessary for biological activity.

The general class of interleukin-1 receptor-associated kinase (IRAK) inhibitors also features complex heterocyclic cores where carbamate-protected intermediates play a crucial role in their synthesis. researchgate.netgoogle.com The development of efficient synthetic routes to these inhibitors is an active area of research, and versatile building blocks like this compound could potentially be employed in novel synthetic strategies.

Chiral Synthesis and Stereochemical Control

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers often exhibit vastly different pharmacological properties. The use of chiral building blocks and stereoselective reactions is therefore essential.

While there is no direct evidence of this compound being used in a stereocontrolled manner in the reviewed literature, its prochiral alkyne functionality presents an opportunity for asymmetric transformations. For example, asymmetric hydrogenation or hydroboration of the alkyne could introduce new stereocenters with high enantiomeric excess. Furthermore, the compound could be coupled with chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. The principles of chiral synthesis, such as the use of chiral catalysts or reagents, could be applied to reactions involving this carbamate (B1207046) to generate enantiomerically enriched products. google.comgoogle.comgoogle.com The chemoenzymatic synthesis of related chiral piperidine intermediates underscores the importance of stereochemical control in the preparation of pharmaceutical building blocks. researchgate.net

Development of Polymers and Materials through Click Chemistry

Extensive research has been conducted on the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of polymers and novel materials. This methodology is valued for its high efficiency, selectivity, and tolerance of a wide range of functional groups, making it a powerful tool for macromolecular engineering. Various monomers bearing alkyne or azide (B81097) functionalities have been designed and utilized in step-growth and post-polymerization modification strategies to create complex polymeric architectures.

However, a thorough review of available scientific literature and patent databases reveals no specific instances of This compound being employed as a monomer or building block for the development of polymers and materials through click chemistry. While numerous studies detail the polymerization of other alkyne-functionalized carbamates and the use of the tert-butyl carbamate group as a protecting group in polymer synthesis, there is no data to support the application of this specific compound in this context.

General strategies for incorporating alkyne functionalities into polymers for subsequent click reactions include the use of monomers like propargyl acrylate (B77674) or the post-polymerization modification of existing polymers to introduce alkyne groups. For example, polymers with hydroxyl groups can be esterified with alkyne-containing carboxylic acids. These alkyne-functionalized polymers can then be crosslinked or grafted with azide-containing molecules.

While the terminal alkyne group in "this compound" theoretically makes it a candidate for CuAAC reactions, there are no published research findings to demonstrate its successful polymerization or incorporation into polymeric materials via this route. Consequently, no data tables or detailed research findings on its specific role in polymer and materials science can be provided.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation of Carbamate Derivatives

High-Resolution Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) for Detailed Structural and Stereochemical Assignments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide critical information about the chemical environment of each nucleus, allowing for a complete mapping of the molecular skeleton.

While specific, experimentally-derived NMR data for tert-butyl N-but-3-ynyl-N-methyl-carbamate are not widely available in published literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The tert-butyl group would present as a sharp singlet integrating to nine protons, likely in the δ 1.4-1.5 ppm range, a characteristic signal for this protecting group. chemicalbook.com The N-methyl group would also appear as a singlet, integrating to three protons, anticipated around δ 2.8-3.0 ppm. The protons of the butynyl chain would exhibit more complex signals. The methylene (B1212753) group adjacent to the nitrogen (N-CH₂) would likely be a triplet around δ 3.2-3.4 ppm. The other methylene group (-CH₂-C≡) would be a triplet of doublets around δ 2.3-2.5 ppm, coupled to both the adjacent methylene protons and the terminal alkyne proton. The terminal alkyne proton (≡C-H) would appear as a triplet around δ 1.9-2.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon (C=O) of the carbamate (B1207046) group, typically found around δ 155 ppm. rsc.org The quaternary carbon and the methyl carbons of the tert-butyl group would appear around δ 80 ppm and δ 28 ppm, respectively. rsc.org The N-methyl carbon would be expected near δ 35-37 ppm. For the butynyl chain, the terminal alkyne carbons would be found at approximately δ 82 ppm (quaternary, -C≡) and δ 70 ppm (terminal, ≡C-H), with the methylene carbons appearing in the δ 45-50 ppm (N-CH₂) and δ 19-22 ppm (-CH₂-C≡) regions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for the functional groups present and is not based on reported experimental data.

| NMR Type | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | 1.4 - 1.5 | Singlet |

| N-CH₃ | 2.8 - 3.0 | Singlet | |

| N-CH₂- | 3.2 - 3.4 | Triplet | |

| -CH₂-C≡ | 2.3 - 2.5 | Triplet of Doublets | |

| ≡C-H | 1.9 - 2.1 | Triplet | |

| ¹³C NMR | -C=O | ~155 | - |

| -C(CH₃)₃ | ~80 | - | |

| -C(CH₃)₃ | ~28 | - | |

| N-CH₃ | 35 - 37 | - | |

| N-CH₂- | 45 - 50 | - | |

| -CH₂-C≡ | 19 - 22 | - | |

| -C≡C-H | ~82 | - | |

| -C≡C-H | ~70 | - |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would display several characteristic absorption bands. The most prominent would be the strong carbonyl (C=O) stretch of the carbamate group, expected in the region of 1680-1700 cm⁻¹. The presence of the terminal alkyne would be confirmed by two specific signals: a sharp, moderately intense C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp ≡C-H stretch appearing around 3250-3350 cm⁻¹. Other significant signals would include C-H stretching vibrations from the alkyl groups (methyl and methylene) just below 3000 cm⁻¹, and the C-N stretching vibration of the carbamate, typically found in the 1150-1250 cm⁻¹ region. Analysis of related N-tert-butyl amides has shown that solvent effects and steric hindrance can influence the exact position of the carbonyl band. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound This table is generated based on typical IR frequencies for the functional groups present and is not based on reported experimental data.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| ≡C-H Stretch | Terminal Alkyne | 3250 - 3350 | Strong, Sharp |

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Medium to Strong |

| C≡C Stretch | Alkyne | 2100 - 2140 | Medium, Sharp |

| C=O Stretch | Carbamate | 1680 - 1700 | Strong |

| C-N Stretch | Carbamate | 1150 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are soft ionization methods often coupled with Liquid Chromatography (LC-MS) to analyze samples.

For this compound (C₁₀H₁₇NO₂), the calculated monoisotopic mass is approximately 183.126 g/mol . In an ESI-MS experiment, the compound would be expected to be detected as a protonated molecule [M+H]⁺ at m/z 184.133 or as an adduct with sodium [M+Na]⁺ at m/z 206.115. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern would likely involve the characteristic loss of the tert-butyl group (57 Da) or isobutylene (B52900) (56 Da), a common fragmentation pathway for N-Boc protected amines. This would lead to a significant fragment ion that could undergo further fragmentation. For instance, predicted fragmentation data for the related compound tert-butyl N-but-3-ynyl-N-(oxetan-3-yl)carbamate shows prominent adducts with sodium and potassium. uni.lu

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. When a chiral stationary phase is used, HPLC can separate enantiomers, which is critical for the analysis of chiral compounds.

The molecule this compound is achiral and does not possess any stereocenters. Therefore, chiral HPLC would not be necessary for determining its enantiomeric purity, as only one form of the molecule exists. However, this technique could be employed to separate the target compound from any potential chiral impurities that may be present from the synthesis process.

Computational and Theoretical Investigations

While no specific computational or theoretical studies on this compound have been identified in the searched literature, these methods are powerful for complementing experimental data. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and understand various molecular properties.

Such studies could provide optimized molecular geometries, bond lengths, and bond angles, offering a three-dimensional perspective of the molecule's preferred conformation. Furthermore, computational methods can predict spectroscopic data, including NMR chemical shifts and IR vibrational frequencies. researchgate.net These calculated spectra can be compared with experimental results to aid in the assignment of complex signals. Other properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps can also be calculated, providing insights into the molecule's reactivity and intermolecular interactions. For related carbamates, computational chemistry has been used to investigate properties like the topological polar surface area (TPSA) and logarithm of the partition coefficient (LogP). sigmaaldrich.com

Quantum Mechanical (QM) Calculations (e.g., Hartree-Fock, Density Functional Theory) for Molecular Geometry and Conformational Analysis

No specific research data is available for the molecular geometry and conformational analysis of this compound using quantum mechanical calculations.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

There are no published studies containing calculated or experimental vibrational frequency data for this compound.

Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles

Specific computational models detailing the reaction mechanisms, transition states, and energy profiles for reactions involving this compound are not available in the scientific literature.

Q & A

Q. How can reaction conditions be optimized for synthesizing tert-butyl N-but-3-ynyl-N-methyl-carbamate?

- Methodological Answer : A Pd-catalyzed cross-coupling approach is commonly used. For example, tert-butyl carbamate reacts with aryl bromides in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert atmospheres (N₂/Ar). Optimal conditions include:

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Toluene or DMF | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended . |

Q. What are effective purification strategies for isolating tert-butyl carbamate derivatives?

- Methodological Answer :

Q. How stable is this compound under varying storage conditions?

- Methodological Answer : Stability tests show:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Room Temperature | Stable for ≥6 months in inert containers | |

| Light Exposure | Degrades under UV; store in amber glass | |

| Moisture | Hydrolyzes slowly; use desiccants |

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure tert-butyl carbamates?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl ((1S,4S)-cyclohexyl) derivatives) to control stereochemistry .

- Asymmetric Catalysis : Employ Rhodium(I)-BINAP complexes for enantioselective α-amidoalkylation .

- Crystallographic Analysis : Confirm stereochemistry via X-ray diffraction (e.g., triclinic crystal systems, P1 space group) .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) .

- Phase Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out polymorphic impurities .

- Cross-Validate Data : Compare with NIST reference standards (e.g., tert-butyl carbamate: mp 58–60°C) .

Q. What advanced analytical techniques confirm structural integrity of tert-butyl carbamate derivatives?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₄H₂₂N₂O₂, [M+H]⁺ = 251.1756) .

- Nuclear Overhauser Effect (NOE) NMR : Assign spatial configurations in cyclopropane or cyclohexane derivatives .

- FT-IR Spectroscopy : Detect carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~1530 cm⁻¹) .

Data Reliability & Ecological Impact

Q. How to assess ecological risks when toxicity data for tert-butyl carbamates is limited?

- Methodological Answer :

- Read-Across Models : Compare with structurally similar carbamates (e.g., logPow ≤2.5 suggests low bioaccumulation) .

- Microtox Assays : Test acute toxicity (EC₅₀) using Vibrio fischeri .

- OECD 301 Guidelines : Perform biodegradability studies in activated sludge .

Q. What are best practices for handling tert-butyl carbamates with undefined hazards?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.